2,3-Dimethyl-6-(trifluoromethyl)quinoxaline
Description
Properties
IUPAC Name |
2,3-dimethyl-6-(trifluoromethyl)quinoxaline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2/c1-6-7(2)16-10-5-8(11(12,13)14)3-4-9(10)15-6/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUZEEUURVDTRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)C(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-6-(trifluoromethyl)quinoxaline typically involves the condensation reaction between ortho-phenylenediamine and a dicarbonyl compound. One common method is the reaction of 2,3-diaminotoluene with trifluoroacetylacetone under acidic conditions. The reaction is carried out at elevated temperatures to facilitate the formation of the quinoxaline ring .
Industrial Production Methods
Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and solvent-free reactions are utilized to enhance efficiency and reduce waste . The use of recyclable catalysts and alternative reaction media, such as ionic liquids, further contributes to the sustainability of the production process .
Chemical Reactions Analysis
Trifluoromethylation
The trifluoromethyl (CF₃) group is introduced via:
-
Direct substitution during the quinoxaline ring formation (e.g., using 2-nitro-5-(trifluoromethyl)aniline as a precursor) .
-
Radical-based trifluoroalkylation :
Table 2: Trifluoromethylation Methods
| Method | Reagents | Key Features |
|---|---|---|
| Direct substitution | 2-nitro-5-(trifluoromethyl)aniline | Embedded CF₃ during cyclization |
| Radical trifluoroalkylation | K₂S₂O₈, H₂O₂, alkenes/alkynes | Adds CF₃ groups post-synthesis |
Substitution and Coupling
-
Sulfonamide formation :
-
Reaction with benzenesulfonyl chloride to introduce sulfonamide groups, enhancing lipophilicity and biological activity.
-
-
Macrocyclic analogues :
Antiviral and Antimicrobial Activity
-
NS3/4A protease inhibitors :
-
Anticancer properties :
Material Chemistry
-
C–H Functionalization :
Fe-Catalyzed Cyclization
The Fe-catalyzed reaction involves oxidative coupling of nitroanilines and diols, likely proceeding through:
-
Oxidation of Fe⁰ to Fe³⁺, facilitating nitro reduction.
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Condensation of intermediates to form the quinoxaline ring .
Radical Trifluoroalkylation
-
Initiation : K₂S₂O₈/H₂O₂ generates CF₃ radicals.
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Propagation : Radical addition to alkenes/alkynes forms alkyl radicals, which then attack quinoxalines .
Structural and Spectroscopic Data
Table 3: Key Spectroscopic Data
| Property | Value/Details |
|---|---|
| ¹H NMR (CDCl₃) | δ 8.64 (s, 1H), 7.80 (s, 1H), 7.75 (s, 1H) |
| ¹³C NMR (CDCl₃) | δ 152.8, 145.2, 141.1, 140.6 |
| HRMS (FAB+) | m/z calcd: 235.1235, found: 235.1227 |
| Melting point | 112–114°C (for 6,7-dimethyl derivative) |
Scientific Research Applications
Antiviral Activity
One of the prominent applications of 2,3-dimethyl-6-(trifluoromethyl)quinoxaline derivatives is their antiviral properties. Research has shown that quinoxaline-based compounds can inhibit the replication of several viruses, including:
- Herpes Simplex Virus Type 1 (HSV-1)
- Cytomegalovirus (CMV)
- Varicella-Zoster Virus (VZV)
Studies indicate that certain derivatives demonstrate significant antiviral activity at concentrations as low as mM, depending on the specific virus and cell type used in assays . These findings suggest that the structural modifications in quinoxaline derivatives can enhance their biological efficacy.
Anticancer Properties
The anticancer potential of this compound has been explored through various studies. The compound and its derivatives have shown cytostatic activity against several human tumor cell lines, including:
- Molt 4/C8 T-lymphocytes
- CEM T-lymphocytes
- Murine L1210 leukemia cells
For example, one study reported an IC50 value of against Molt 4/C8 cells and against CEM cells, compared to standard chemotherapeutic agents like melphalan . The structure-activity relationship indicates that specific substitutions on the quinoxaline scaffold can lead to enhanced anticancer activity.
Pharmaceutical Development
Due to their promising biological activities, derivatives of this compound are being investigated as lead compounds for drug development. Their potential applications include:
- Antiviral agents for treating viral infections.
- Anticancer drugs targeting specific types of tumors.
- Therapeutics for chronic diseases such as diabetes and inflammatory conditions .
Summary Table of Applications
| Application | Target Pathogen/Condition | Efficacy/Notes |
|---|---|---|
| Antiviral | HSV-1, CMV, VZV | Significant inhibition at low concentrations |
| Anticancer | Various human tumor cell lines | IC50 values ranging from to |
| Mechanism of Action | Enzymes and receptors | Modulates cell survival and apoptosis pathways |
| Pharmaceutical Use | Drug development | Potential lead compounds for antiviral and anticancer therapies |
Mechanism of Action
The biological activity of 2,3-Dimethyl-6-(trifluoromethyl)quinoxaline is primarily attributed to its interaction with specific molecular targets. It can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression . The compound’s trifluoromethyl group enhances its binding affinity to these targets, leading to more effective inhibition .
Comparison with Similar Compounds
Antiviral Activity
- B-220 (2,3-Dimethyl-6-(2-dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline): This indoloquinoxaline derivative demonstrates potent antiviral activity against herpes simplex virus (HSV) and HIV-1, attributed to DNA intercalation and non-specific binding to oligodeoxynucleotide duplexes . The dimethylaminoethyl side chain enhances solubility and facilitates interactions with DNA’s minor groove .
- Target Compound : The trifluoromethyl group may improve metabolic stability and membrane permeability due to its lipophilic nature, though direct antiviral data are lacking in the evidence.
Antimicrobial and Anticancer Activity
- 6-Bromo-2-chloro-N-[4-(trifluoromethyl)phenyl]-3-aminoquinoxaline: Exhibits dual anticancer and antimicrobial effects, with the -CF₃ group contributing to enhanced target affinity .
Biological Activity
2,3-Dimethyl-6-(trifluoromethyl)quinoxaline is a compound belonging to the quinoxaline family, which has garnered attention for its diverse biological activities. This article explores its antiviral, antimicrobial, and anticancer properties, supported by research findings and case studies.
Antiviral Activity
Research indicates that quinoxaline derivatives exhibit significant antiviral properties. For instance, compounds containing a trifluoromethyl group have shown promising antiviral activity against various viruses. Specifically, this compound has been tested for its ability to inhibit the replication of herpes simplex virus type 1 (HSV-1) and cytomegalovirus in vitro. The effective concentration (EC50) values for these activities are reported to be in the low micromolar range, suggesting potent antiviral effects .
Table 1: Antiviral Activity of Quinoxaline Derivatives
| Compound | Virus Type | EC50 (µM) |
|---|---|---|
| This compound | HSV-1 | 0.9 |
| Other quinoxaline derivatives | Cytomegalovirus | <5 |
Antimicrobial Activity
The antimicrobial properties of quinoxaline derivatives are well-documented. Studies have demonstrated that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. Notably, it has shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). The minimum inhibitory concentration (MIC) values for these compounds range from 0.25 to 1 mg/L, indicating their potential as new antibacterial agents .
Table 2: Antimicrobial Activity of Quinoxaline Derivatives
| Compound | Bacterial Strain | MIC (mg/L) |
|---|---|---|
| This compound | MRSA | 0.5 |
| Other quinoxaline derivatives | VRE | 0.75 |
Anticancer Activity
Quinoxaline derivatives have also been investigated for their anticancer properties. In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound has an IC50 value of approximately 1.02 µg/mL against HCT-116 colon cancer cells and shows comparable activity to standard chemotherapeutic agents .
Case Study: Anticancer Efficacy
In a study evaluating the anticancer activity of several quinoxaline derivatives, it was found that those with a trifluoromethyl group exhibited enhanced potency compared to their non-fluorinated counterparts. The study highlighted the importance of structural modifications in enhancing biological activity .
Table 3: Anticancer Activity of Quinoxaline Derivatives
| Compound | Cancer Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | HCT-116 | 1.02 |
| Other quinoxaline derivatives | MCF-7 | 2.3 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,3-dimethyl-6-(trifluoromethyl)quinoxaline, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, analogous quinoxaline derivatives are prepared by reacting substituted o-phenylenediamines with diketones or α-keto esters under reflux conditions . A key step involves using trifluoromethyl-containing precursors, such as 2,3-bis-(3-trifluoromethylanilino)quinoxaline, which reacts with triethyl orthoformate under argon to yield the product . Purification methods include recrystallization (e.g., using ethanol) and column chromatography (silica gel, ethyl acetate/hexane eluent). Purity (>95%) is confirmed via melting point analysis, NMR, and mass spectrometry .
Q. How is structural characterization performed for this compound, and what spectroscopic benchmarks exist?
- Methodological Answer :
- X-ray crystallography : Bond angles and distances (e.g., C–C bond lengths: ~1.39–1.52 Å; C–N: ~1.33 Å) are derived from single-crystal diffraction data .
- NMR : Key signals include δ<sup>1</sup>H 7.32–8.19 ppm (aromatic protons) and δ<sup>13</sup>C 128–153 ppm (quinoxaline carbons) .
- IR : Peaks at 1558–1548 cm<sup>−1</sup> (C=N stretching) and 1076–1057 cm<sup>−1</sup> (C–N vibrations) are diagnostic .
- Table 1 : Spectroscopic benchmarks from literature:
| Technique | Key Data Points | Reference |
|---|---|---|
| <sup>1</sup>H NMR | δ 7.77 (quinoxaline protons) | |
| <sup>13</sup>C NMR | δ 153.5 (C=N carbons) | |
| IR | 1558 cm<sup>−1</sup> (C=N stretch) |
Advanced Research Questions
Q. How can computational methods (e.g., DFT) explain discrepancies in experimental spectroscopic data?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model vibrational frequencies and NMR chemical shifts. For instance, deviations in IR peak intensities may arise from solvent effects or crystal packing, which DFT can simulate by incorporating solvent models (e.g., PCM) . Discrepancies between calculated and experimental <sup>13</sup>C NMR shifts (e.g., ±3 ppm) often reflect limitations in basis sets or neglect of relativistic effects in trifluoromethyl groups .
Q. What strategies resolve contradictions in crystallographic data across studies?
- Methodological Answer :
- Thermal parameter analysis : Compare anisotropic displacement parameters (e.g., Ueq values) to assess disorder or dynamic effects .
- Space group validation : Ensure correct assignment (e.g., P21/c vs. P-1) using software like PLATON .
- Data merging : Address high Rint values (>0.05) by reprocessing diffraction data or excluding outliers .
Q. How is this compound evaluated for biological activity, such as anti-proliferative effects?
- Methodological Answer :
- In vitro assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HepG2) with IC50 values calculated via nonlinear regression .
- Molecular docking : Dock the compound into target proteins (e.g., EGFR kinase) using AutoDock Vina. Key interactions include π-π stacking with phenylalanine residues and hydrogen bonding with catalytic lysines .
- Table 2 : Example docking results for quinoxaline derivatives:
| Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Reference |
|---|---|---|---|
| EGFR Kinase | −8.9 | Phe723, Lys721 |
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to minimize inhalation of trifluoromethyl-containing vapors .
- Spill management : Neutralize acidic byproducts with sodium bicarbonate and adsorb organic residues using vermiculite .
Data Contradiction Analysis
Q. Why do melting points vary across studies, and how can this be mitigated?
- Methodological Answer : Variations (e.g., 189–191°C vs. 185–187°C) may stem from impurities or polymorphic forms. Mitigation strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
